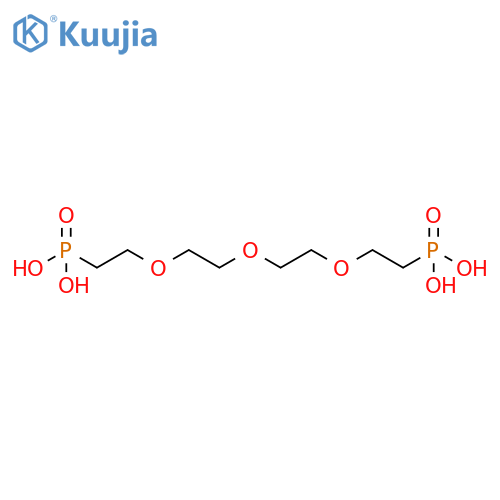Cas no 254762-10-2 (PEG3-bis(phosphonic acid))

PEG3-bis(phosphonic acid) structure
商品名:PEG3-bis(phosphonic acid)
PEG3-bis(phosphonic acid) 化学的及び物理的性質
名前と識別子
-
- PEG3-bis(phosphonic acid)
- Phosphonic acid, [oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis- (9CI)
- SCHEMBL9302274
- HY-141294
- CS-0115062
- MFCD00778114
- C70001
- 254762-10-2
- BP-21707
- [Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis-phosphonic acid
- AKOS016034495
- 2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid
- DA-76691
- PEG3-BIS(PHOSPHONICACID)
-
- インチ: 1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14)
- InChIKey: QSULJYOIONNJQJ-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCP(=O)(O)O)CCOCCP(=O)(O)O
計算された属性
- せいみつぶんしりょう: 322.05825621g/mol
- どういたいしつりょう: 322.05825621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 12
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 143Ų
- 疎水性パラメータ計算基準値(XlogP): -3.9
PEG3-bis(phosphonic acid) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21707-250mg |
PEG3-bis(phosphonic acid) |
254762-10-2 | 98% | 250mg |
6555CNY | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P935924-1g |
Peg3-bis(phosphonic acid) |
254762-10-2 | 95% | 1g |
¥9,846.90 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21707-500mg |
PEG3-bis(phosphonic acid) |
254762-10-2 | 98% | 500mg |
12397CNY | 2021-05-07 | |
| A2B Chem LLC | AI45905-100mg |
Peg3-bis(phosphonic acid) |
254762-10-2 | ≥95% | 100mg |
$422.00 | 2024-04-20 | |
| 1PlusChem | 1P00I5BL-100mg |
Phosphonic acid, [oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis- |
254762-10-2 | 98% | 100mg |
$376.00 | 2023-12-18 | |
| Chemenu | CM339643-1g |
PEG3-bis(phosphonic acid) |
254762-10-2 | 95%+ | 1g |
$1969 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21707-100mg |
PEG3-bis(phosphonic acid) |
254762-10-2 | 98% | 100mg |
4560.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21707-250mg |
PEG3-bis(phosphonic acid) |
254762-10-2 | 98% | 250mg |
6555.0CNY | 2021-07-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185702-1g |
PEG3-bis(phosphonic acid) |
254762-10-2 | 98% | 1g |
¥16641.00 | 2023-11-21 | |
| A2B Chem LLC | AI45905-250mg |
Peg3-bis(phosphonic acid) |
254762-10-2 | ≥95% | 250mg |
$587.00 | 2024-04-20 |
PEG3-bis(phosphonic acid) 関連文献
-
1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
254762-10-2 (PEG3-bis(phosphonic acid)) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 61389-26-2(Lignoceric Acid-d4)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:254762-10-2)PEG3-bis(phosphonic acid)

清らかである:99%
はかる:1g
価格 ($):1590